molecular formula C21H24ClFN2O2 B2402551 3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide CAS No. 1448073-45-7

3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide

Cat. No.: B2402551
CAS No.: 1448073-45-7
M. Wt: 390.88
InChI Key: KJESAOWODZYWRR-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a methoxypiperidinylphenyl group connected by a propanamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the chloro-fluorophenyl intermediate: This involves the chlorination and fluorination of a benzene ring.

    Synthesis of the methoxypiperidinylphenyl intermediate:

    Coupling of the intermediates: The final step involves coupling the two intermediates through a propanamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-6-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
  • 3-(2-chloro-6-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)butanamide

Uniqueness

Compared to similar compounds, 3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide may exhibit unique properties such as higher potency, selectivity, or stability. These differences can be attributed to variations in the length of the carbon chain or the presence of different functional groups.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O2/c1-27-17-11-13-25(14-12-17)16-7-5-15(6-8-16)24-21(26)10-9-18-19(22)3-2-4-20(18)23/h2-8,17H,9-14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJESAOWODZYWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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